5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole

Description

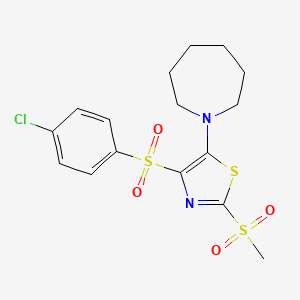

The compound 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole is a thiazole derivative featuring three distinct substituents:

- Position 5: Azepan-1-yl (a seven-membered cyclic amine group).

- Position 4: (4-Chlorophenyl)sulfonyl (a sulfonamide-linked para-chlorinated aryl group).

- Position 2: Methylsulfonyl (a sulfonyl group with a methyl substituent).

The azepane moiety may enhance solubility or confer unique binding properties compared to smaller cyclic amines.

Properties

IUPAC Name |

5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4S3/c1-25(20,21)16-18-14(15(24-16)19-10-4-2-3-5-11-19)26(22,23)13-8-6-12(17)7-9-13/h6-9H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDPAUJNENPTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(S1)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the azepane and chlorophenyl groups. The sulfonyl groups are usually introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. Preliminary studies have shown that 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole | 0.025 | Staphylococcus aureus |

| 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole | 0.030 | Escherichia coli |

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

Anticancer Activity

The compound has also shown promise in anticancer research. Similar thiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction through interaction with specific cellular pathways.

| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |

|---|---|---|---|

| 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole | A549 (lung cancer) | 12 | Yes |

| 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole | MCF7 (breast cancer) | 15 | Yes |

These results indicate its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Efficacy

In a study evaluating the efficacy of thiazole derivatives, compounds structurally similar to 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole demonstrated significant antibacterial properties against multidrug-resistant strains. The study utilized serial dilution methods to assess minimum inhibitory concentrations.

Anticancer Research

A recent investigation into thiazole derivatives highlighted the importance of structural modifications in enhancing cytotoxicity against tumor cells. The incorporation of the azepane and sulfonamide groups was found to improve apoptotic effects in cancer cells, suggesting that further modifications to the current compound could enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound’s sulfonyl groups may form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Methodological Considerations

The structural characterization of thiazole derivatives often relies on SHELX software (), a gold standard for small-molecule crystallography. For example, compounds 4 and 5 were refined using SHELXL, ensuring accurate determination of bond lengths and angles .

Biological Activity

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 410.9 g/mol. The structure features a thiazole ring, a sulfonamide group, and an azepane moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. For instance, compounds similar to 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole have demonstrated significant cytotoxicity against various cancer cell lines.

In Vitro Studies

In vitro evaluations show that derivatives exhibit selective cytotoxicity towards cancer cells compared to normal cells. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole | MCF-7 | 10.10 | Induces apoptosis via caspase activation |

| Similar Thiazole Derivative | HepG2 | 5.36 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis through the activation of caspases and alterations in the Bax/Bcl-2 ratio, leading to cell death in cancerous cells .

Case Study: MCF-7 and HepG2 Cells

A specific study investigated the effects of thiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that treatment with these compounds resulted in significant reductions in cell viability, with IC50 values suggesting potent activity. The compounds also caused cell cycle arrest and increased apoptotic markers, supporting their potential as anticancer agents .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in various biological processes. Thiazole derivatives have been reported to exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's.

AChE Inhibition Assays

The compound's ability to inhibit AChE was evaluated using standard enzymatic assays. Results showed promising inhibitory effects, with some derivatives achieving IC50 values comparable to known AChE inhibitors.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole | 2.7 | |

| Coumarin-Thiazole Hybrid | 3.0 |

These findings suggest that modifications in the thiazole structure can enhance AChE inhibitory activity, making it a candidate for further development in treating cognitive disorders.

Q & A

Q. What are the established synthetic routes for 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole, and what key intermediates are involved?

The synthesis of this compound likely involves multi-step reactions, including cyclization, sulfonylation, and functional group modifications. For example, analogous thiazole sulfonyl chlorides are synthesized via cyclization of ethyl 2-oxoacetate derivatives using Lawesson’s reagent, followed by oxidative chlorination . Key intermediates include thiazole sulfides and sulfonyl chlorides, with azepane introduced via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be carefully optimized to avoid side reactions, such as over-oxidation of sulfides to sulfones .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Confirm the presence of the azepane ring (δ 1.5–2.5 ppm for CH₂ groups), 4-chlorophenyl sulfonyl group (δ 7.4–7.8 ppm for aromatic protons), and methylsulfonyl group (δ 3.1–3.3 ppm for CH₃) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve ambiguities in stereochemistry or substituent positioning. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length and angle measurements .

Q. What in vitro biological screening protocols are recommended for preliminary evaluation of this compound?

Screen against cancer cell lines (e.g., NCI-60 panel) using standardized protocols. For example, thiazole sulfonamides are tested at 10 µM concentrations, with activity measured via MTT assays after 48-hour exposure. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitumor activity of this compound?

- Substituent Variation : Replace azepane with smaller (piperidine) or bulkier (morpholine) heterocycles to assess steric effects.

- Sulfonyl Group Modifications : Compare 4-chlorophenyl sulfonyl with 4-fluorophenyl or methylsulfonyl analogs to evaluate electronic effects on target binding .

- Biological Assays : Use kinase inhibition assays (e.g., EGFR, VEGFR) to link structural changes to activity. Computational docking (AutoDock Vina) can predict binding interactions with active sites .

Q. What experimental strategies resolve contradictions in biological activity data between structurally similar thiazole derivatives?

- Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from differential metabolic degradation.

- Target Profiling : Employ proteome-wide affinity chromatography to identify off-target interactions that may explain unexpected activity .

- Crystallographic Analysis : Compare co-crystal structures of active vs. inactive analogs bound to a shared target (e.g., tubulin) to identify critical binding motifs .

Q. How can the compound’s mechanism of action be elucidated using advanced biochemical and computational methods?

- Enzyme Inhibition Assays : Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., carbonic anhydrase IX) using stopped-flow spectroscopy.

- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations and key residues (e.g., hydrogen bonds with sulfonyl oxygen) .

- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing compound efficacy in cell lines with knocked-out putative targets .

Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-MS. Sulfonyl groups are prone to hydrolysis at extremes of pH .

- Plasma Stability : Use human plasma at 37°C to measure half-life. Thiazole rings may undergo oxidation; include antioxidants (e.g., ascorbate) in follow-up formulations .

Methodological Considerations for Data Reproducibility

Q. How should reaction conditions be optimized to ensure reproducibility in synthesizing this compound?

- Temperature Control : Use oil baths (not heating mantles) for precise control during sulfonylation (50–60°C) and azepane coupling (reflux in THF).

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (DMF/ethanol) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing byproducts or degradation products?

- LC-HRMS : Identify impurities with mass accuracy < 5 ppm. Common byproducts include over-oxidized sulfones or des-chloro derivatives.

- Tandem MS/MS : Fragment ions (e.g., m/z 181 for 4-chlorophenyl fragments) confirm structural integrity .

Comparative Analysis with Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.